molecular formula C8H10OS B1607903 1-(3,5-Dimethyl-2-thienyl)ethan-1-one CAS No. 50382-14-4

1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Cat. No.: B1607903
CAS No.: 50382-14-4
M. Wt: 154.23 g/mol
InChI Key: FMKRVVWJCNTZMK-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-2-thienyl)ethan-1-one is an organic compound belonging to the class of thienyl ketones It features a thienyl ring substituted with two methyl groups at positions 3 and 5, and an ethanone group at position 1

Mechanism of Action

Target of Action

It’s known that similar compounds have shown antimicrobial activity , suggesting that their targets could be key proteins or enzymes in microbial organisms.

Mode of Action

Based on its structural similarity to other antimicrobial agents , it may interact with its targets by binding to or inhibiting their active sites, thereby disrupting their normal function.

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

If it indeed has antimicrobial activity , it could lead to the death of microbial cells by disrupting essential cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thienyl ketones.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s derivatives have shown promise as antimicrobial agents, with activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

    1-(2,5-Dimethyl-3-thienyl)ethan-1-one: Similar structure but different substitution pattern on the thienyl ring.

    1-(3,5-Dimethyl-2-thienyl)propan-1-one: Similar structure with an extended carbon chain.

    1-(3,5-Dimethyl-2-thienyl)methanol: Similar structure with a hydroxyl group instead of a ketone.

Uniqueness: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(3,5-dimethylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-5-4-6(2)10-8(5)7(3)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKRVVWJCNTZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198436
Record name 1-(3,5-Dimethyl-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50382-14-4
Record name 1-(3,5-Dimethyl-2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50382-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethyl-2-thienyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050382144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,5-Dimethyl-2-thienyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dimethyl-2-thienyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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